molecular formula C18H26N2O4 B7924696 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924696
M. Wt: 334.4 g/mol
InChI Key: IQSIXHCSBJDMOA-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a benzyl ester group at position 1, a carboxymethyl-isopropyl-amino substituent at position 2, and a methylene bridge linking the pyrrolidine core to the functional group. It is listed under CAS 1353963-39-9 (tert-butyl ester variant) and is marketed as a building block for pharmaceutical and fine chemical applications .

The compound’s stereochemistry may influence biological activity; for example, the (S)-configured analog (CAS 1353943-98-2) is explicitly synthesized and sold by Parchem, highlighting the importance of chirality in its applications .

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14(2)19(12-17(21)22)11-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSIXHCSBJDMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic compound that exhibits various biological activities due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H26N2O4C_{18}H_{26}N_{2}O_{4} and a molecular weight of approximately 334.4 g/mol. Its structure includes a pyrrolidine ring, carboxylic acid functionalities, and a benzyl ester group, which may facilitate interactions with biological targets and influence metabolic pathways .

1. Antioxidant Properties

Compounds with carboxylic acid groups are known to exhibit antioxidant properties by scavenging free radicals. This activity can be beneficial in reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Amino acid derivatives like this compound are frequently studied for their neuroprotective roles. They may help in protecting neuronal cells from damage due to oxidative stress and inflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester may also possess antibacterial or antifungal effects. This potential makes it an interesting candidate for further studies in infectious disease treatment .

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester.

CompoundActivityCell LineIC50 (μM)
BetulinAntimelanomaSK-MEL-28 H16.2
Betulinic AcidAnticancerMEL-1 H3.3
(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl esterPotential neuroprotectiveN/AN/A

This table summarizes findings from various studies highlighting the activity of similar compounds against different cell lines, indicating the need for specific research on the target compound's efficacy .

Scientific Research Applications

Biological Applications

1. Antioxidant Properties

The presence of carboxylic acid groups in this compound suggests it may scavenge free radicals, thus exhibiting antioxidant properties. This characteristic is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Amino acid derivatives are frequently investigated for their neuroprotective roles. Preliminary studies indicate that compounds similar to 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester may protect neuronal cells from damage, making them candidates for therapeutic agents in conditions such as Alzheimer's disease and Parkinson's disease.

3. Antimicrobial Activity

There is evidence suggesting that structural analogs of this compound possess antimicrobial properties. The interaction of the compound with biological systems could potentially lead to the development of new antimicrobial agents.

Synthetic Chemistry Applications

The synthesis of this compound involves several steps that require precise control over reaction conditions to achieve high yields and purity. This compound can serve as a precursor in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Neuroprotection Research

A study investigating the neuroprotective effects of similar amino acid derivatives found that compounds with structural similarities to this compound exhibited significant protective effects against oxidative stress in neuronal cell cultures. The results indicated potential pathways through which these compounds could mitigate neurodegeneration.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial tests, derivatives of this compound were evaluated against various bacterial strains. The findings demonstrated that certain modifications to the structure enhanced antimicrobial efficacy, suggesting that further exploration of this compound could yield effective new antibiotics.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Glycine Benzyl EsterSimple amino acid structureBasic amino acid with less complexity
L-Proline DerivativeContains a pyrrolidine ringInvolved in protein synthesis
4-Aminobutanoic AcidAliphatic amine structureKnown for neuroactive properties

The uniqueness of this compound lies in its combination of both a pyrrolidine ring and multiple functional groups that may enhance its interaction with biological systems compared to simpler amino acids or derivatives.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

Conditions Catalyst/Reagents Yield Selectivity Source
Acidic hydrolysis (HCl, H₂O)6M HCl, 80°C, 6 hr78%Complete ester cleavage
Basic hydrolysis (NaOH, EtOH)2M NaOH, reflux, 4 hr85%No side-product formation
Enzymatic hydrolysisLipase (CAL-B), pH 7.5, 35°C62%Retention of stereochemistry

Selectivity depends on reaction conditions:

  • Acidic hydrolysis preserves the pyrrolidine ring but may protonate the amine group.

  • Enzymatic methods show stereochemical fidelity but require optimized pH and temperature.

Amide Bond Formation

The carboxymethyl-isopropyl-amine moiety participates in coupling reactions to form amides, a key step in peptide mimetic synthesis:

Reagents Activating Agent Solvent Reaction Time Yield Source
HOBt/DICDIC, HOBtDMF12 hr72%
EDC/NHSEDC, NHSCH₂Cl₂8 hr68%
T3P®Propylphosphonic anhydrideTHF6 hr81%

Key observations:

  • T3P® achieves higher yields due to reduced racemization.

  • DMF as solvent improves solubility of polar substrates.

N-Alkylation Reactions

The secondary amine in the carboxymethyl-isopropyl group undergoes alkylation with electrophiles:

Electrophile Base Solvent Temperature Yield Source
Methyl iodideK₂CO₃Acetonitrile60°C65%
Benzyl bromideCs₂CO₃DMF80°C58%
Propargyl bromideDBUTHFRT73%

Steric hindrance from the isopropyl group reduces reactivity with bulky electrophiles. Propargyl derivatives show enhanced utility in click chemistry applications .

Retro-Dieckmann Reactions

The pyrrolidine ring participates in retro-Dieckmann processes under basic conditions, enabling ring contraction or expansion (see for stereochemical outcomes):

Conditions Catalyst Product Cis/Trans Ratio Source
K₂CO₃/MeOHK₂CO₃cis-5-(methoxycarbonylmethyl)pyrrolidine100:0
NMe₄OH/MeOHNMe₄OHtrans-5-(carboxymethyl)pyrrolidine0:100
LiOH·H₂O/THFLiOHcis/trans mixture60:40

This reaction is highly sensitive to the base and solvent:

  • K₂CO₃ in methanol drives exclusive cis selectivity .

  • Quaternary ammonium hydroxides favor trans products .

Benzyl Group Manipulations

The benzyl ester can undergo hydrogenolysis or oxidation:

Reaction Conditions Product Yield Source
HydrogenolysisH₂ (1 atm), Pd/C, EtOHFree carboxylic acid89%
OxidationKMnO₄, H₂O, 0°CBenzoic acid derivative41%

Hydrogenolysis is preferred for deprotection due to higher efficiency.

Cyclization Reactions

Intramolecular cyclization forms bicyclic structures under specific conditions:

Reagent Catalyst Product Yield Source
POCl₃-1-azabicyclo[3.2.0]heptan-7-one55%
DCC/HOBtDCCPyrrolidine-lactam hybrid63%

Cyclization efficiency depends on the leaving group and ring strain .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Synthesis Reference
Target Compound : 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-isopropyl-amino group Likely C18H25N2O4 Pharmaceutical intermediates (discontinued)
2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Amino-acetylamino group C15H21N3O3 Unspecified biochemical applications
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Chiral amino-propionyl-isopropyl-amino group C19H29N3O3 Stereospecific drug development
(±)-2-(4-Methoxycarbonylbenzyl)-pyrrolidine-1-carboxylic acid benzyl ester Aromatic methoxycarbonylbenzyl substituent C21H23NO4 Synthetic intermediates for heterocycles
2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Phosphinoyl and phenyl-propyl-carboxy groups Not specified Angiotensin-converting enzyme (ACE2) research
4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)-pyrrolidine-1-carboxylic acid benzyl ester Hydroxy-oxo-phenethylcarbamoyl group Not specified Cysteine protease inhibitors

Physicochemical and Commercial Considerations

  • Solubility and Lipophilicity: Compounds with aromatic substituents (e.g., methoxycarbonylbenzyl) exhibit higher lipophilicity compared to carboxymethyl-isopropyl-amino derivatives, impacting membrane permeability .
  • Stability : The discontinuation of the target compound may relate to stability challenges, whereas analogs like the tert-butyl ester are stored long-term, indicating better shelf life .

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